molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

Rizatriptan

Cat. No. B1679398
M. Wt: 269.34 g/mol
InChI Key: ULFRLSNUDGIQQP-UHFFFAOYSA-N
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Patent
US07279581B2

Procedure details

A solution of 147 mg (1.2 mmoles) of benzoic acid in 1 ml of isopropyl acetate was added slowly to a solution of 300 mg (1.1 mmoles) of the rizatriptan base in 2.6 ml of isopropyl alcohol. The mixture was stirred at room temperature for 30 minutes and evaporated to dryness, and the residue recrystallised from ethanol to give 345 mg (80%) of rizatriptan benzoate as a white crystalline solid.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12]>C(OC(C)C)(=O)C.C(O)(C)C>[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12].[CH:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:9])=[O:8])=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
300 mg
Type
reactant
Smiles
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
2.6 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C=1C=CC(=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07279581B2

Procedure details

A solution of 147 mg (1.2 mmoles) of benzoic acid in 1 ml of isopropyl acetate was added slowly to a solution of 300 mg (1.1 mmoles) of the rizatriptan base in 2.6 ml of isopropyl alcohol. The mixture was stirred at room temperature for 30 minutes and evaporated to dryness, and the residue recrystallised from ethanol to give 345 mg (80%) of rizatriptan benzoate as a white crystalline solid.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12]>C(OC(C)C)(=O)C.C(O)(C)C>[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12].[CH:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:9])=[O:8])=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
300 mg
Type
reactant
Smiles
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
2.6 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C=1C=CC(=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.